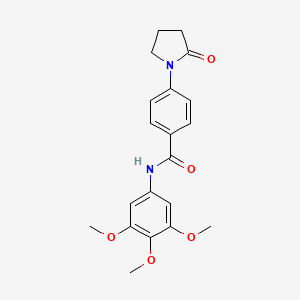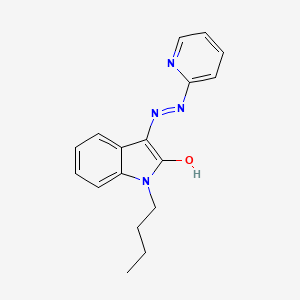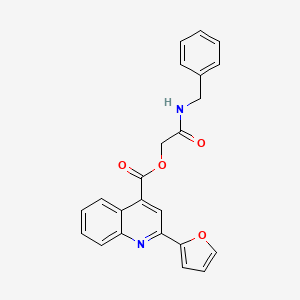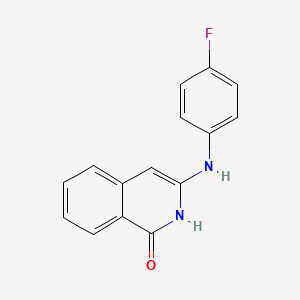![molecular formula C15H19NO3 B10806308 1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine](/img/structure/B10806308.png)
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine is an organic compound with the molecular formula C15H19NO3. It is characterized by the presence of a pyrrolidine ring attached to a propenoyl group, which is further substituted with a 3,4-dimethoxyphenyl group.
Métodos De Preparación
The synthesis of 1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Análisis De Reacciones Químicas
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Studies have investigated its potential biological activities, including analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management.
Mecanismo De Acción
The mechanism of action of 1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine involves its interaction with specific molecular targets. The compound’s analgesic activity is believed to be mediated through its interaction with cycloaliphatic amine receptors, leading to modulation of pain signaling pathways .
Comparación Con Compuestos Similares
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine can be compared with other similar compounds such as:
3-(3,4-Dimethoxyphenyl)propionic acid: This compound shares the 3,4-dimethoxyphenyl group but differs in its overall structure and applications.
3-(3,4-Dimethoxyphenyl)-1-propanol: Another related compound with similar substituents but different functional groups and reactivity.
These comparisons highlight the unique structural and functional attributes of this compound, making it a distinct entity in the realm of organic chemistry.
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO3/c1-18-13-7-5-12(11-14(13)19-2)6-8-15(17)16-9-3-4-10-16/h5-8,11H,3-4,9-10H2,1-2H3 |
Clave InChI |
HBQBATFBOALHQN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-cyanophenyl)-2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10806235.png)


![2-[(2-oxo-2h-chromen-7-yl)oxy]-N-phenethylacetamide](/img/structure/B10806251.png)


![N-(3-acetylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B10806282.png)

![(E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide](/img/structure/B10806291.png)
![N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine](/img/structure/B10806292.png)
![3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B10806302.png)


